molecular formula C25H31N5O9S2 B2528564 Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-14-9

Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2528564
CAS No.: 398999-14-9
M. Wt: 609.67
InChI Key: NYCHOLYPWDBBOD-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl carboxylate group and two distinct sulfonyl-linked aromatic systems. The first sulfonyl group connects to a phenyl ring bearing a hydrazinecarbonyl-morpholinosulfonylbenzoyl moiety, while the second sulfonyl group bridges the piperazine to another phenyl ring.

Properties

IUPAC Name

ethyl 4-[4-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O9S2/c1-2-39-25(33)28-11-13-29(14-12-28)40(34,35)21-7-3-19(4-8-21)23(31)26-27-24(32)20-5-9-22(10-6-20)41(36,37)30-15-17-38-18-16-30/h3-10H,2,11-18H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCHOLYPWDBBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine core substituted with various functional groups, including a morpholinosulfonyl moiety and a hydrazinecarbonyl group. The synthesis involves multiple steps, typically starting from commercially available sulfonamide derivatives and hydrazines, followed by coupling reactions to form the desired piperazine derivative.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related sulfonamide compounds. For instance, compounds featuring sulfonamide groups have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range between 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may also exhibit similar antimicrobial efficacy.

Anticancer Activity

Sulfonamide derivatives have been extensively studied for their anticancer properties. The incorporation of a hydrazine moiety is known to enhance the cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown promising results in inhibiting cell proliferation in various cancer types, including breast and colon cancers . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.

Case Studies

  • Antimicrobial Evaluation : A recent study evaluated a series of thiazol-4-one derivatives with similar structures to our compound. These derivatives were found to significantly inhibit biofilm formation in Staphylococcus species, indicating potential for use in treating infections associated with biofilm formation .
  • Anticancer Efficacy : Another study focused on sulfonamide-based compounds which demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .

Data Tables

Property Value
Molecular FormulaC23H24N4O5S
Molecular Weight484.53 g/mol
Antimicrobial MIC (against S. aureus)0.22 - 0.25 μg/mL
Anticancer IC50 (various cell lines)Varies; generally low nanomolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Sulfonyl Linkages

Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5)
  • Structure : Piperazine core with ethyl carboxylate and 2,6-difluorobenzoyl substituent.
  • Key Differences : Lacks sulfonyl groups and hydrazine linker. The fluorobenzoyl group may enhance lipophilicity and metabolic stability compared to the target compound’s sulfonyl-hydrazine system.
  • Synthesis : Likely synthesized via coupling of 1-(2,6-difluorobenzoyl)piperazine with ethyl chloroformate, contrasting the target’s multi-step sulfonylation and hydrazine condensation .
Ethyl 4-{2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate
  • Structure : Piperazine with ethyl carboxylate and a methylsulfonylphenyl-oxoethyl side chain.
  • Key Differences: Replaces the hydrazinecarbonyl-morpholinosulfonylbenzoyl group with a simpler oxoethyl-methylsulfonylphenyl moiety. The absence of a hydrazine linker may reduce hydrogen-bonding capacity .
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c)
  • Structure : Piperazine with benzhydryl and nitrobenzenesulfonyl groups.
  • Key Differences: Nitro group confers strong electron-withdrawing effects, contrasting the target’s morpholinosulfonyl group.

Hydrazine-Linked Sulfonamides

(E)-4-(4-(2-Benzylidenehydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide (5)
  • Structure : Piperidine-based sulfonamide with benzylidenehydrazine.
  • Key Differences: Piperidine instead of piperazine core; benzylidenehydrazine lacks the morpholinosulfonyl group. The sulfonamide group may exhibit different pharmacokinetics compared to the target’s ethyl carboxylate .

Piperazine-Aromatic Hybrids with Heterocycles

Ethyl 4-[4-[[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
  • Structure : Piperazine linked to a thiazole-containing aryl system.
  • Key Differences: Thiazol-2-yl carbamoyl group introduces heterocyclic aromaticity, which may enhance π-π stacking interactions compared to the target’s morpholinosulfonylbenzoyl group .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~2.5 3 12
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate ~3.1 0 5
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate ~1.8 1 8
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine ~4.2 0 6

Notes:

  • The target compound’s high hydrogen bond acceptor count (12 vs. 5–8 in analogs) suggests superior solubility in polar solvents.
  • The morpholinosulfonyl group reduces LogP compared to benzhydryl or nitrobenzenesulfonyl analogs, favoring aqueous environments .

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